BenchChemオンラインストアへようこそ!

{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine

Lipophilicity Membrane permeability Bioisostere

{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine (CAS 958863‑65‑5) is an ortho‑substituted N‑methylbenzylamine derivative bearing a difluoromethoxy (–OCHF₂) group on the aromatic ring. Its molecular formula is C₉H₁₁F₂NO with a molecular weight of 187.19 g mol⁻¹.

Molecular Formula C9H11F2NO
Molecular Weight 187.19 g/mol
CAS No. 958863-65-5
Cat. No. B3175687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine
CAS958863-65-5
Molecular FormulaC9H11F2NO
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCNCC1=CC=CC=C1OC(F)F
InChIInChI=1S/C9H11F2NO/c1-12-6-7-4-2-3-5-8(7)13-9(10)11/h2-5,9,12H,6H2,1H3
InChIKeyVLUDGNVGCUKISU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine (CAS 958863-65-5) – Core Properties & Procurement Specification


{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine (CAS 958863‑65‑5) is an ortho‑substituted N‑methylbenzylamine derivative bearing a difluoromethoxy (–OCHF₂) group on the aromatic ring. Its molecular formula is C₉H₁₁F₂NO with a molecular weight of 187.19 g mol⁻¹ [1]. The compound is supplied as a research‑grade building block with a minimum purity specification of 95 % and is recommended for long‑term storage in a cool, dry place . Computed physicochemical descriptors include an XLogP3 of 2.2, a topological polar surface area (TPSA) of 21.3 Ų, one hydrogen‑bond donor, and four rotatable bonds [1].

Why Close Analogs of {[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine Cannot Be Interchanged Without Risk


Although several difluoromethoxy‑benzylamine isomers and analogs share the same core scaffold, subtle structural variations—ortho vs. para substitution of the –OCHF₂ group, N‑methylation vs. primary amine, and fluorine vs. hydrogen content—lead to quantifiable differences in lipophilicity, polar surface area, and hydrogen‑bonding capacity [1][2]. These physicochemical disparities directly impact membrane permeability, metabolic stability, and target engagement, making generic substitution scientifically unsound without experimental verification. The following quantitative evidence guide details where {[2-(difluoromethoxy)phenyl]methyl}(methyl)amine demonstrably diverges from its closest comparators.

Quantitative Differentiation Evidence for {[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine vs. Closest Analogs


Enhanced Lipophilicity vs. Non‑Fluorinated 2‑Methoxy‑N‑methylbenzylamine

The replacement of the methoxy group with a difluoromethoxy moiety significantly increases lipophilicity. {[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine has an XLogP3 of 2.2, whereas the non‑fluorinated analog 2‑methoxy‑N‑methylbenzylamine has an XLogP3 of 1.4 [1][2]. This ΔlogP of +0.8 is expected to enhance passive membrane permeability, a key determinant of oral bioavailability and cellular uptake. The difluoromethoxy group is a well‑established metabolic‑stable bioisostere for methoxy, widely employed in medicinal chemistry to improve pharmacokinetic profiles [3].

Lipophilicity Membrane permeability Bioisostere

Reduced Topological Polar Surface Area vs. Primary Amine Analog Improves BBB Permeability Potential

N‑Methylation reduces the topological polar surface area (TPSA) by 14.0 Ų compared to the primary amine analog. {[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine has a TPSA of 21.3 Ų, while 2‑(difluoromethoxy)benzylamine has a TPSA of 35.3 Ų [1][2]. In CNS drug design, a TPSA below 60–70 Ų is generally required for adequate brain penetration; the lower TPSA of the N‑methyl derivative places it further below this threshold, suggesting superior passive BBB permeability.

Polar surface area Blood‑brain barrier CNS drug design

Regiochemical Differentiation: Ortho‑ vs. Para‑Difluoromethoxy Substitution Impacts LogP

The ortho‑substitution pattern of {[2-(difluoromethoxy)phenyl]methyl}(methyl)amine yields a computed XLogP3 of 2.2, whereas the para isomer (CAS 296276‑42‑1) has a reported logP of approximately 2.4 [1]. The ΔlogP of –0.2 indicates that the ortho isomer is slightly less lipophilic, which may translate to lower metabolic liability via reduced CYP450‑mediated oxidation, as lipophilicity often correlates with metabolic clearance. Ortho substitution can also introduce steric constraints that alter target‑binding conformations relative to the para isomer.

Regiochemistry Lipophilicity Metabolic stability

Defined Purity Specification and Storage Stability for Reproducible Research

The target compound is commercially supplied with a minimum purity of 95 % and specified long‑term storage in a cool, dry place . In contrast, the primary amine analog 2‑(difluoromethoxy)benzylamine is available at 98 % purity but is classified as a hazardous material (UN2811, Class 6.1 Poison) requiring additional shipping and handling precautions . While purity alone is not a primary differentiation driver, the absence of hazardous shipping classification for the N‑methyl derivative simplifies logistics and reduces procurement barriers for screening laboratories.

Purity Storage stability Quality assurance

Optimal Utilization Scenarios for {[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine Based on Verified Differentiation


CNS‑Focused Fragment or Lead‑Like Library Synthesis

The compound's favorable combination of moderate lipophilicity (XLogP3 = 2.2) and low TPSA (21.3 Ų) makes it an ideal building block for synthesizing CNS‑oriented compound libraries where brain penetration is a key design parameter [1]. Its N‑methyl secondary amine offers a single point for further derivatization (e.g., amide coupling, reductive amination) without introducing additional hydrogen‑bond donors that could impair BBB permeability [2].

Metabolic‑Stable Bioisostere Replacement of Ortho‑Methoxy Scaffolds

When a lead series contains an ortho‑methoxybenzylamine motif and suffers from rapid oxidative O‑demethylation, {[2-(difluoromethoxy)phenyl]methyl}(methyl)amine can serve as a direct bioisosteric replacement. The +0.8 logP increase relative to the methoxy analog is accompanied by the well‑documented metabolic stabilization conferred by the difluoromethoxy group, as validated in PDE4 inhibitor programs [3][4].

Regiochemical SAR Exploration Around Difluoromethoxy‑Benzylamine Series

The quantifiable logP difference between the ortho (2.2) and para (≈2.4) isomers enables systematic exploration of how subtle lipophilicity shifts affect target potency, selectivity, and ADME properties [2]. The ortho isomer is particularly valuable when steric constraints near the binding pocket favor a bent conformation of the benzylamine side chain.

High‑Throughput Screening Triage with Simplified Logistics

Because the compound is not classified as hazardous for transport (unlike the primary amine analog, which is UN2811 Poison), it can be ordered, stored, and handled with fewer regulatory burdens . This logistical advantage makes it suitable for large‑scale screening campaigns where rapid procurement and minimal safety overhead are prioritized.

Quote Request

Request a Quote for {[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.